molecular formula C15H21N3O4 B2938350 Methyl 4-((5-cyclopropylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1421475-96-8

Methyl 4-((5-cyclopropylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B2938350
CAS No.: 1421475-96-8
M. Wt: 307.35
InChI Key: ARKZMCIJAGNUEF-UHFFFAOYSA-N
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Description

Methyl 4-((5-cyclopropylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate is a synthetic chemical compound of interest in medicinal chemistry and early-stage drug discovery research. Its structure incorporates two significant pharmacophores: a 5-cyclopropylisoxazole-3-carboxamide moiety and a piperidine ring. Isoxazole-carboxamide derivatives have been identified as a privileged scaffold in medicinal chemistry. Specifically, compounds containing the 5-cyclopropylisoxazole-3-carboxamide group have been investigated for their potential as inhibitors of protein methyltransferases, including SMYD3, which is a target in oncology research . The piperidine moiety is a common feature in pharmaceuticals, often used to improve solubility and metabolic stability. The specific 1-carboxylate ester protection on the piperidine nitrogen suggests this compound may serve as a key synthetic intermediate or building block for the preparation of more complex molecules . The cyclopropyl group is a strategic element in compound design, frequently employed to fine-tune properties such as metabolic stability and lipophilicity . This combination of features makes Methyl 4-((5-cyclopropylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate a valuable reagent for researchers building compound libraries for high-throughput screening or exploring structure-activity relationships (SAR) in projects targeting epigenetic regulation and oncology. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

methyl 4-[[(5-cyclopropyl-1,2-oxazole-3-carbonyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-21-15(20)18-6-4-10(5-7-18)9-16-14(19)12-8-13(22-17-12)11-2-3-11/h8,10-11H,2-7,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKZMCIJAGNUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C2=NOC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways. Medicine: Industry: Use in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action depends on the specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

  • Methyl 4-((5-methylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate

  • Methyl 4-((5-ethylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate

  • Methyl 4-((5-propylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate

Uniqueness: The presence of the cyclopropyl group in Methyl 4-((5-cyclopropylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate distinguishes it from other similar compounds, potentially affecting its reactivity and biological activity.

This compound's versatility and unique structure make it a valuable tool in various scientific and industrial applications. Further research and development could uncover even more uses and benefits.

Biological Activity

Methyl 4-((5-cyclopropylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article examines its biological activity, synthesis, and pharmacological implications based on diverse sources.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a carboxylate and an isoxazole moiety, which are known to confer distinct biological properties. The structural formula can be represented as follows:

Molecular Formula C15H18N2O4\text{Molecular Formula }C_{15}H_{18}N_{2}O_{4}

Synthesis Overview

The synthesis of methyl 4-((5-cyclopropylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate typically involves the following steps:

  • Formation of Isoxazole Derivative : The cyclopropyl isoxazole is synthesized through cyclization reactions involving appropriate precursors.
  • Amidation Reaction : The isoxazole derivative undergoes amidation with piperidine derivatives to form the target compound.
  • Carboxylation : Final modifications may include carboxylation to enhance solubility and bioavailability.

Antiviral Properties

Research indicates that compounds similar to methyl 4-((5-cyclopropylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate exhibit antiviral activities, particularly against HIV. A study demonstrated that related piperidine derivatives showed significant inhibition of HIV-1 with IC₅₀ values around 25 nM, suggesting potential therapeutic applications in antiviral drug development .

Receptor Interactions

The compound's structural components suggest interactions with various receptors, including:

  • CCR5 Receptor : Piperidine derivatives have been shown to act as CCR5 inhibitors, which are crucial in HIV entry into host cells. The activity against this receptor is significant for developing anti-HIV therapies .
  • P2Y Receptors : The presence of isoxazole may enhance affinity for P2Y receptors, which are involved in purinergic signaling pathways linked to inflammation and pain management .

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives, including:

  • Antiviral Activity : In a study focused on piperidine derivatives, compounds exhibited potent antiviral activity against HIV with promising pharmacokinetic profiles .
  • Anti-inflammatory Effects : Research on P2Y receptor antagonists indicated that modifications to the piperidine structure could lead to compounds with significant anti-inflammatory properties, making them candidates for treating conditions like asthma and chronic pain .

Data Table: Biological Activity Comparison

Compound NameIC₅₀ (nM)TargetReference
Compound A25.73CCR5
Compound B73.01HIV-1
Compound C15P2Y14R

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